s-Diphenylcarbazone

Description

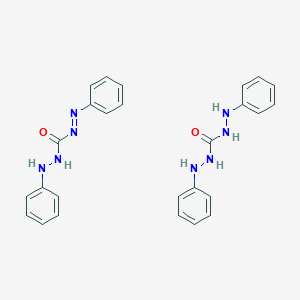

Structure

2D Structure

Propriétés

IUPAC Name |

1-anilino-3-phenyliminourea;1,3-dianilinourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O.C13H12N4O/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18);1-10,14H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJPBIRJSVMEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2.C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10329-15-4 | |

| Record name | NSC5063 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylcarbazone compound with s-diphenylcarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivative Chemistry of S Diphenylcarbazone

Established Synthetic Pathways for s-Diphenylcarbazone

The primary and most well-documented method for synthesizing this compound is through the oxidation of its precursor, 1,5-Diphenylcarbazide (B1670730). wikipedia.orgwikipedia.org

Oxidation of 1,5-Diphenylcarbazide to this compound

The conversion of 1,5-Diphenylcarbazide to this compound is an oxidative process. wikipedia.orgwikipedia.org This reaction can be initiated by various oxidizing agents. For instance, studies have shown that potassium permanganate (B83412) (KMnO4) can be used for a controlled, stepwise oxidation of 1,5-Diphenylcarbazide to yield this compound. researchgate.net Similarly, potassium dichromate (K2Cr2O7) also facilitates this oxidation, though it can lead to further oxidation products like 1,5-diphenylcarbadiazone. researchgate.net The oxidation can also occur through exposure to light and air, resulting in a color change to pink, which signifies the formation of diphenylcarbazone (B146866). smolecule.com This reactivity underscores the importance of proper storage and handling of 1,5-Diphenylcarbazide to maintain its purity. inoe.ro

The reaction is fundamental in various analytical applications, such as the detection of chromium (VI). In acidic conditions, Cr(VI) oxidizes 1,5-Diphenylcarbazide to this compound. mdpi.com The resulting this compound then forms a colored complex with the reduced chromium (III) ions. wikipedia.orgmdpi.com

Optimisation of Reaction Conditions for this compound Synthesis

The efficiency and selectivity of the synthesis of this compound can be significantly influenced by the reaction conditions. While specific optimization studies for this compound synthesis are not extensively detailed in the provided results, general principles of reaction optimization can be applied. These include the choice of oxidizing agent, solvent, temperature, and reaction time.

For analogous reactions, such as the synthesis of dihydrobenzofuran neolignans, optimization of parameters like the oxidant, solvent, and reaction time has proven crucial. scielo.br For example, silver(I) oxide was identified as a highly efficient oxidant, and acetonitrile (B52724) was found to be a suitable solvent, offering a good balance between conversion and selectivity. scielo.br Furthermore, optimizing the reaction time can prevent the formation of undesired byproducts. scielo.br These principles can be extrapolated to the synthesis of this compound, where a careful selection of an oxidizing agent like potassium permanganate for controlled oxidation is key. researchgate.net The use of factorial design experiments, which considers multiple factors simultaneously, has also been shown to significantly increase conversion yields in the synthesis of other organic compounds and could be a valuable tool for optimizing this compound production. rsc.org

Characterization of Synthesized this compound via Spectroscopic Techniques (e.g., IR-spectrum analysis)

The characterization of synthesized this compound is essential to confirm its identity and purity. Infrared (IR) spectroscopy is a powerful tool for this purpose. The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. nist.govchemicalbook.com Computational studies using Density Functional Theory (DFT) have been employed to simulate the vibrational spectra (FT-IR and FT-Raman) of diphenylcarbazone, providing a theoretical basis for the interpretation of experimental data. researchgate.net These studies help in assigning the observed vibrational wavenumbers to specific molecular motions within the this compound structure. researchgate.net The identity of the synthesized compound is often confirmed by comparing its IR spectrum with that of a reference standard. scharlab.commerckmillipore.com

Synthesis and Characterization of this compound Derivatives

The modification of the this compound structure to create derivatives with enhanced or novel properties is an active area of research.

Design Principles for Novel this compound Derivatives

The design of new this compound derivatives is often driven by the desire to improve their performance in specific applications, such as metal ion detection or corrosion inhibition. For instance, new derivatives have been synthesized with the aim of creating more effective anti-corrosion inhibitors. medwinpublishers.comresearchgate.net The introduction of different functional groups onto the diphenylcarbazone scaffold can alter its electronic and steric properties, leading to changes in its reactivity and complex-forming abilities. One approach involves synthesizing derivatives from thiosemicarbazide (B42300), which can then be further modified to create a variety of heterocyclic compounds. chemmethod.com The synthesis of these derivatives often involves multi-step reactions, starting from compounds like thiosemicarbazide and reacting them with various aldehydes and other reagents. chemmethod.comresearchgate.net

Spectroscopic and Structural Analysis of Derivatives (e.g., UV-Vis spectroscopy, X-ray phase analysis)

The characterization of newly synthesized this compound derivatives is crucial to confirm their structure and understand their properties. A range of spectroscopic and analytical techniques are employed for this purpose.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic absorption properties of the derivatives. The interaction of this compound and its derivatives with metal ions often results in the formation of colored complexes, which can be quantified using UV-Vis spectrophotometry. jourcc.comacademie-sciences.fr For example, the formation of a complex between a diphenylcarbazone derivative and mercury ions can be monitored by the appearance of a new absorption band in the UV-Vis spectrum. jourcc.com The wavelength of maximum absorbance (λmax) provides information about the electronic transitions within the molecule and the complex. jourcc.comijacskros.com

X-ray Phase Analysis , often referred to as X-ray Diffraction (XRD), is a powerful technique for determining the crystalline structure of solid materials. schott.com In the context of this compound derivatives, XRD can be used to analyze the crystal structure of new complexes formed with metal nanoparticles. unec-jeas.com The diffraction pattern provides information about the arrangement of atoms within the crystal lattice. unec-jeas.com

Other techniques such as Fourier-transform infrared spectroscopy (FT-IR) are used to identify the functional groups present in the derivatives, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. chemmethod.comresearchgate.netiaea.org

Polymer-Incorporated this compound Systems

The functional properties of this compound (DPC) as a chelating agent are significantly enhanced when it is incorporated into polymer matrices. These polymer-based systems immobilize the DPC molecule, creating robust, reusable materials for applications such as metal ion sorption and chemical sensing. The synthesis and characterization of these materials involve various polymerization techniques and analytical methods to ensure the desired structure and functionality.

Synthesis of Chelating Sorbents Based on this compound and Polycondensation Reactions (e.g., urea-formaldehyde)

A notable method for creating chelating sorbents involves the polycondensation reaction of this compound with urea (B33335) and formaldehyde (B43269) in an alkaline medium. niscpr.res.inniscpr.res.in This process results in a cross-linked polymer resin with embedded DPC molecules, capable of binding metal ions. Research has identified optimal conditions for this synthesis to maximize the sorbent's efficacy. The reaction is typically carried out at an elevated temperature to facilitate the polycondensation process, with specific molar ratios of the reactants being crucial for the final properties of the sorbent. niscpr.res.in

The synthesis of a new chelating sorbent, referred to as KF-DK, was achieved through the cross-polycondensation of urea, formaldehyde, and this compound. niscpr.res.inniscpr.res.in The optimal conditions for this reaction were determined to be a temperature of 90°C for a duration of 1.5 to 2 hours. niscpr.res.in The process is conducted in an alkaline environment with a pH of 9-10. niscpr.res.in The molar ratio of the starting materials significantly influences the sorption properties of the resulting polymer. Studies have shown that a urea-to-formaldehyde molar ratio of 2:5 is effective, with varying molar additions of this compound (0.1, 0.2, and 0.3 mol) to this base resin. niscpr.res.inniscpr.res.in The sorbent synthesized with a 2:5:0.2 molar ratio of urea, formaldehyde, and this compound, respectively, exhibited the highest sorption index, particularly in a weakly acidic environment. niscpr.res.in This particular formulation yielded a static exchange capacity of 4.3 mg/eq for a 0.1 N NaOH solution. niscpr.res.inniscpr.res.in

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reactants | Urea, Formaldehyde, this compound | niscpr.res.inniscpr.res.in |

| Reaction Type | Cross-polycondensation | niscpr.res.inniscpr.res.in |

| Temperature | 90°C | niscpr.res.inniscpr.res.in |

| Duration | 1.5 - 2 hours | niscpr.res.inniscpr.res.in |

| pH | 9 - 10 (Alkaline medium) | niscpr.res.in |

| Optimal Molar Ratio (Urea:Formaldehyde:DPC) | 2:5:0.2 | niscpr.res.in |

| Static Exchange Capacity | 4.3 mg/eq | niscpr.res.inniscpr.res.in |

Characterization of Polymer-Bound this compound Materials (e.g., SEM analysis, IR-spectrum analysis)

The characterization of polymer-bound this compound is essential to confirm its structure and understand its surface morphology, which are critical for its performance as a sorbent. Scanning Electron Microscopy (SEM) and Infrared (IR) spectroscopy are two primary techniques used for this purpose. niscpr.res.inniscpr.res.in

IR-spectrum analysis is employed to confirm the chemical structure of the synthesized sorbent and to study the mechanism of metal ion sorption. niscpr.res.in In the case of the urea-formaldehyde-diphenylcarbazone (KF-DK) sorbent, IR analysis confirmed the presence of key functional groups, including OH groups, primary amides, and R-O-H groups. niscpr.res.inniscpr.res.in Changes in the vibration frequencies observed in the IR spectrum after exposure to metal ions like Cu(II) and Zn(II) indicate the formation of complex compounds within the sorbent phase, confirming the chelation mechanism. niscpr.res.inniscpr.res.in

SEM analysis provides insights into the surface morphology of the sorbent material. niscpr.res.in Studies on the KF-DK sorbent using SEM have revealed its surface features, which are correlated with its high sorption capacity. niscpr.res.inniscpr.res.in The integrity and quality of polymer particles after functionalization can also be validated using SEM, ensuring that the synthesis process does not lead to undesirable aggregation or degradation of the polymer beads. acs.org

Preparation of this compound-Functionalized Silica (B1680970) Gel for Solid-Phase Extraction

This compound can be chemically bonded to solid supports like silica gel to create highly effective materials for solid-phase extraction (SPE). This functionalization allows for the selective separation and preconcentration of metal ions from complex matrices. nih.govresearchgate.net

A method for synthesizing this compound-functionalized silica gel has been developed for the selective extraction of mercury (Hg(II)). nih.gov The successful synthesis of this new SPE extractor was confirmed using IR and Raman spectrometry. nih.govresearchgate.net The resulting material demonstrates significant stability, being resistant to degradation in strong acidic solutions (1-6 mol L⁻¹ HCl or H₂SO₄) and common organic solvents. nih.gov This stability allows for its repeated use without a significant decrease in extraction efficiency. nih.govresearchgate.net

The functionalized silica gel exhibits high selectivity for Hg(II) ions, enabling their separation and enrichment from solutions containing other metal ions such as Cd(II), Ni(II), Co(II), Mn(II), Pb(II), Zn(II), Cu(II), and Fe(III). nih.govresearchgate.net When packed into a micro-column for on-line SPE coupled with flow-injection spectrophotometry, the material shows excellent performance for mercury determination. nih.gov

| Parameter | Value/Finding | Reference |

|---|---|---|

| Target Analyte | Mercury (Hg(II)) | nih.gov |

| Pre-concentration Factor | Up to 500 | nih.gov |

| Linear Range for Hg(II) | 1 - 1500 ng mL⁻¹ | nih.govresearchgate.net |

| Detection Limit for Hg(II) | 0.90 ng mL⁻¹ | nih.govresearchgate.net |

| Relative Standard Deviation (n=11) | < 3% | nih.govresearchgate.net |

| Stability | Stable in 1-6 mol L⁻¹ HCl or H₂SO₄ and common organic solvents | nih.gov |

Incorporation into Polymer Films for Sensor Development

The distinct color change that this compound and its metal complexes exhibit makes it an excellent candidate for use in optical chemical sensors. By incorporating DPC into transparent polymer films, sensitive and selective optodes for detecting metal ions can be fabricated. jourcc.comresearchgate.net

One approach involves incorporating DPC into a cellulose (B213188) acetate (B1210297) polymer film to create a sensitive optical sensor for determining Hg²⁺ concentration. jourcc.com The sensor is fabricated by binding the DPC to the cellulose acetate film after the film has undergone exhaustive base hydrolysis. jourcc.com This method provides a simple and effective way to immobilize the indicator dye. The resulting sensor demonstrated an adsorption capacity of 3.41 × 10⁻³ mmol/g for Hg²⁺. jourcc.com

Another type of sensor has been developed by incorporating DPC into a plasticized polyvinyl chloride (PVC) membrane for the detection of lead (Pb(II)) ions. researchgate.net This bulk optode membrane, which also contains a plasticizer like tributylphosphate, changes color from pale orange to pink upon contact with lead ions at a pH of 6.0. researchgate.net Such sensors can be used in flow-through systems for continuous monitoring and are often regenerable by washing with a dilute acid solution. researchgate.net The development of these sensors involves optimizing parameters such as the plasticizer/PVC ratio and the concentration of DPC to achieve a wide linear dynamic range and a short response time. researchgate.net The technology of optical chemical sensors relies on the interaction between the analyte and a chromophore (like DPC) immobilized in a polymer matrix, which results in a measurable change in the material's optical properties. rsc.org

Complex Formation and Coordination Chemistry of S Diphenylcarbazone

Stoichiometry and Stability Constants of s-Diphenylcarbazone Complexes

The interaction between this compound and metal ions leads to the formation of chelate complexes with specific metal-to-ligand ratios and characteristic stability.

Spectrophotometric methods are widely employed to determine the stoichiometry of metal complexes with this compound. Studies on the complexes of this compound with zinc (Zn), nickel (Ni), and cobalt (Co) in a 50% aqueous acetone (B3395972) medium have revealed a consistent 1:2 metal-to-ligand stoichiometry. researchgate.net This ratio was independently confirmed using both the method of continuous variation (Job's method) and the slope-ratio method. researchgate.net The resulting complexes exhibit maximum absorbance at wavelengths between 520-525 nm. researchgate.net Similarly, studies on chromium have also shown a 1:2 ratio of chromate (B82759) to the diphenylcarbazide (DPC) reagent, which forms the this compound complex. uobaghdad.edu.iq The formation of ML₂ type complexes, where M is the metal ion and L is the ligand, is a common observation for diphenylcarbazone (B146866) derivatives. asianpubs.org

Table 1: Spectrophotometric Data for this compound Complexes with Zn, Ni, and Co researchgate.net

| Metal Ion | Wavelength of Maximum Absorbance (λmax) | Stoichiometry (Metal:Ligand) | Molar Absorptivity (l mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Zinc (Zn) | 520-525 nm | 1:2 | 70000-77500 |

| Nickel (Ni) | 520-525 nm | 1:2 | 70000-77500 |

| Cobalt (Co) | 520-525 nm | 1:2 | 70000-77500 |

The stability of metal-ligand complexes is often described by stability constants. However, in practical applications, the "conditional" or "apparent" stability constant is more significant. kau.edu.sa This is because the complex formation is influenced by experimental conditions, most notably the pH of the solution. kau.edu.salibretexts.org For the complexes of zinc, nickel, and cobalt with this compound, the conditional constants are on the order of magnitude of 10⁷. researchgate.net

The conditional stability constant takes into account the effect of pH on the ligand and the metal ion. kau.edu.sa Since this compound is a weak acid, changes in pH affect its deprotonation and thus its ability to bind with metal ions. libretexts.org Lowering the pH can decrease the stability of the metal-s-diphenylcarbazone complex. kau.edu.sa The presence of other complexing agents in the solution can also affect the stability, as they compete with this compound for the metal ion. libretexts.org Therefore, the conditional constant provides a more realistic measure of the complex's stability under a specific set of experimental conditions.

Mechanistic Investigations of Complexation Reactions

Understanding the mechanism of how this compound forms complexes with metal ions is crucial for optimizing its use in various applications.

The pH of the solution plays a critical role in the formation of metal-s-diphenylcarbazone complexes. The acidity of the medium affects the sensitivity and stability of the resulting complex. jourcc.com For instance, in the case of mercury(II), the determination of its concentration using a diphenylcarbazone-functionalized polymer film was found to be optimal at a pH of 5. jourcc.com A decrease in pH below this value leads to reduced adsorption of the diphenylcarbazone compound, and an increase in acidity can cause the formed complex to decompose. jourcc.com

In the well-known reaction with chromium(VI), the process involves two main steps. First, diphenylcarbazide is oxidized to this compound by Cr(VI). Subsequently, the resulting Cr(III) forms a colored complex with the this compound. mdpi.com While the initial oxidation can occur at a pH of 5, the resulting colored compound is unstable. mdpi.com Optimal color development for the chromium complex is achieved in a highly acidic medium, around a pH of 1. mdpi.com This demonstrates that the optimal pH for complex formation can vary significantly depending on the metal ion and the specific reaction pathway.

The formation of complexes between this compound and metal ions involves the coordination of the metal ion to specific atoms within the ligand molecule. Detailed studies have indicated that complex formation occurs through the oxygen atom of the carbonyl group and one of the nitrogen atoms of the azo group. asianpubs.orgasianpubs.org The structure of the synthesized chelating sorbent and the sorption of Zn(II) and Cu(II) ions have been studied, and the formation of complex compounds in the sorbent phase is based on the change of vibration frequencies according to the results of IR-spectrum analysis. niscpr.res.in

In the case of chromium, the reaction is more complex. It is understood that chromium(VI) first oxidizes diphenylcarbazide to this compound. mdpi.com The newly formed this compound then chelates with the resulting chromium(III) ion to produce the characteristic magenta-colored complex. researchgate.net This redox-coupled chelation process is fundamental to the use of diphenylcarbazide/carbazone for chromium detection.

The extraction efficiency of metal ions using this compound can be significantly enhanced through a phenomenon known as synergism. This occurs when a mixture of extractants shows a greater effect than the sum of their individual effects. researchgate.net In the context of this compound, this often involves the addition of a neutral base, which leads to the expansion of the metal's coordination sphere.

For the solvent extraction of zinc(II) and cadmium(II) with this compound, the addition of nitrogen-containing neutral bases (S) results in the formation of adduct complexes with the general formula M(DPC)₂S. oup.com In this adduct, the neutral base molecule (S) coordinates to the central metal ion (M), which is already complexed with two this compound (DPC) molecules. This coordination expands the inner sphere of the metal ion, leading to a more stable and more extractable complex. oup.com The stability of these adduct complexes is influenced by both the basicity of the neutral ligand and steric factors. oup.com This synergistic effect not only improves extraction efficiency but can also enhance the selectivity of the separation process. researchgate.net

Spectroscopic Characteristics of this compound Metal Complexes

The interaction of this compound (DPC) with metal ions leads to the formation of complexes that exhibit distinct spectroscopic properties, which are instrumental in their characterization and quantification.

UV-Vis Absorbance Maxima of Metal-s-Diphenylcarbazone Complexes

The formation of metal-s-diphenylcarbazone complexes is often accompanied by a significant change in color, which can be quantified using UV-Visible spectrophotometry. The wavelength of maximum absorbance (λmax) is a characteristic feature of each metal complex.

Upon complexation, the UV-Vis spectra of the complexes typically show a red shift (bathochromic shift) of the maximum absorption band in the visible region compared to the free DPC ligand. fishersci.nowikipedia.org This shift is associated with the coordination of the DPC ligand to the metal ion. For instance, the well-known magenta-colored complex formed between Chromium(III) and this compound, a product of the reaction between Cr(VI) and diphenylcarbazide, exhibits a distinct absorption maximum at approximately 540 nm. nih.govfishersci.cafishersci.ie This specific absorbance is widely used for the colorimetric determination of chromium. nih.govfishersci.be

Similarly, complexes with other metals also show characteristic absorbance maxima. The complex of Mercury(II) with this compound immobilized on a polymer film shows a maximum absorption at 480 nm. fishersci.ie Zinc(II) complexes with this compound also exhibit a red shift in their visible band. fishersci.nowikipedia.org The table below summarizes the reported UV-Vis absorbance maxima for various metal-s-diphenylcarbazone complexes.

Table 1: UV-Vis Absorbance Maxima (λmax) of Selected Metal-s-Diphenylcarbazone Complexes

| Metal Ion | λmax (nm) | Reference |

|---|---|---|

| Chromium(III) | ~540 | nih.govfishersci.ca |

| Mercury(II) | 480 | fishersci.ie |

| Zinc(II) | Red shift observed | fishersci.nowikipedia.org |

| Silver (AgNPs) | Shifts to 248, 288, 315, 355 | fishersci.ca |

Infrared and Raman Spectroscopic Analysis of Metal-s-Diphenylcarbazone Complexes

Infrared (IR) and Raman spectroscopy are crucial for elucidating the coordination mode of the this compound ligand with metal ions. These techniques provide information about the characteristic vibrations of functional groups within the molecule. fishersci.ca Shifts in the vibrational frequencies of these groups upon complexation indicate their involvement in bonding with the metal center.

Studies on lanthanide(III) complexes with chloro-substituted diphenylcarbazones have shown that the ligand behaves in a bidentate neutral fashion. wikipedia.org Coordination occurs through the ketonic oxygen (C=O) and one of the azo nitrogens (N=N). wikipedia.org This mode of coordination is further supported by research on zinc(II) complexes. fishersci.nowikipedia.org In the FT-IR spectra of these zinc complexes, two significant frequencies around 1630 cm⁻¹ and 120 cm⁻¹ are assigned to the C=O and N=N groups, respectively. fishersci.no The shifting of these bands to lower frequencies compared to the free ligand confirms the coordination of both the ketonic oxygen and a nitrogen atom from the N=N group to the zinc metal ion. fishersci.nofishersci.se The unaltered vibration characteristics of the N-H group indicate it does not participate in coordination. fishersci.se

Table 2: Key IR Band Shifts in Metal-s-Diphenylcarbazone Complexes

| Functional Group | Typical Wavenumber (Free Ligand) | Observation upon Complexation | Inference | Reference |

|---|---|---|---|---|

| C=O (Carbonyl) | >1630 cm⁻¹ | Shifts to lower frequency (e.g., ~1630 cm⁻¹ in Zn(II) complex) | Coordination via ketonic oxygen | fishersci.nowikipedia.orgfishersci.se |

| N=N (Azo) | Higher frequency | Shifts to lower frequency (e.g., ~120 cm⁻¹ in Zn(II) complex) | Coordination via azo nitrogen | fishersci.nowikipedia.org |

| N-H | ~860 cm⁻¹ | Remains unaltered | Non-participation in coordination | wikipedia.orgfishersci.se |

Thermodynamics of Metal-s-Diphenylcarbazone Complexation

Thermodynamic studies provide quantitative insight into the stability and spontaneity of complex formation between this compound and metal ions. Key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes are determined to understand the nature of these reactions.

Enthalpy and Entropy Changes in Complex Formation

The formation of metal-s-diphenylcarbazone complexes is governed by thermodynamic principles. The change in Gibbs free energy (ΔG°) indicates the spontaneity of a reaction; negative values signify a spontaneous process. wikipedia.org The enthalpy change (ΔH°) reveals whether a reaction is exothermic (releases heat, negative ΔH°) or endothermic (absorbs heat, positive ΔH°), while the entropy change (ΔS°) reflects the change in randomness or disorder of the system. wikipedia.org

A detailed study on the complexation of various lanthanide(III) ions with o-, m-, and p-chloro substituted diphenylcarbazones revealed that the complexation reactions are spontaneous, as indicated by the negative values of ΔG°. wikipedia.org The negative enthalpy values obtained in this study show that the complex formation processes are exothermic. wikipedia.org The entropy changes were also calculated, providing a complete thermodynamic profile of the complexation. wikipedia.org Similarly, thermodynamic studies on the synergistic solvent extraction of zinc(II) and cadmium(II) complexes with diphenylcarbazone have been conducted to determine these fundamental parameters. wikipedia.org

Table 3: Thermodynamic Parameters for Lanthanide(III)-o-chloro-diphenylcarbazone Complex Formation at 25°C

| Lanthanide(III) Ion | -ΔG° (kcal mol⁻¹) | -ΔH° (kcal mol⁻¹) | -ΔS° (e.u.) |

|---|---|---|---|

| La | 7.109 | 2.525 | -9.754 |

| Ce | 8.501 | 9.375 | -10.57 |

| Pr | 5.613 | 16.304 | 38.35 |

| Nd | 6.004 | 2.272 | -12.738 |

| Sm | 6.326 | 2.777 | -11.259 |

| Dy | 6.476 | 2.717 | -13.075 |

| Er | 6.696 | 2.884 | -11.781 |

Data extracted from Ref. wikipedia.org for o-chloro substituted diphenylcarbazone.

Temperature Dependence of Complex Formation Constants

The stability of a metal complex is quantified by its formation constant (K). The temperature at which the complexation is studied significantly influences this value. Investigating the effect of temperature on the stability constants provides deeper insight into the thermodynamic nature of the reaction. wikipedia.org

For the lanthanide(III) complexes with substituted diphenylcarbazones, stability constants (log K₁) were determined at 25°C, 35°C, and 45°C. wikipedia.org The relationship between the formation constant and temperature is described by the van't Hoff equation, which allows for the calculation of the enthalpy change (ΔH°) from a plot of log K₁ versus the inverse of the absolute temperature (1/T). wikipedia.orgwikipedia.org The negative enthalpy values derived from these plots for the lanthanide complexes confirm the exothermic nature of the complexation, meaning that the formation of the complex is favored at lower temperatures. wikipedia.org This is consistent with findings from other adsorption studies where an increase in temperature can sometimes decrease the stability of the formed complex if the reaction is exothermic. wikipedia.org

Analytical Applications of S Diphenylcarbazone in Trace Element Analysis

Spectrophotometric and Colorimetric Methodologies

Spectrophotometry and colorimetry are analytical techniques that measure the amount of light absorbed by a colored substance. In the context of trace element analysis, s-diphenylcarbazone serves as a chromogenic agent, reacting with the target metal ion to produce a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is then measured using a spectrophotometer at a specific wavelength.

Determination of Chromium(VI) using this compound

The reaction between hexavalent chromium (Cr(VI)) and this compound in an acidic medium to form a red-violet complex is a well-established and widely used method for the determination of Cr(VI). epa.govunido.org This reaction is highly sensitive, allowing for the detection of low levels of Cr(VI). epa.gov The absorbance of the resulting complex is typically measured at a wavelength of 540 nm. epa.govunido.orgresearchgate.netub.ac.idub.ac.idmst.dknih.govsatra.com

The formation of the Cr(VI)-diphenylcarbazone complex is highly dependent on the pH of the solution and the concentration of the reagent.

pH: The optimal pH for the reaction is in the acidic range, typically around pH 1 to 2. researchgate.netub.ac.idub.ac.idpjoes.com Studies have shown that maintaining a pH of approximately 1.65 is suitable for the formation of the colored complex. journalijdr.com One study achieved optimal conditions for the determination of Cr(VI) at a pH of 1. ub.ac.id Another investigation found that the maximum analytical signal was obtained and remained stable within a pH range of 3 to 11. sibran.ru

Reagent Concentration: An excess of this compound is necessary to ensure the complete reaction with all the Cr(VI) present in the sample. epa.gov Research indicates that a diphenylcarbazide concentration of 0.0015% is effective for the analysis of Cr(VI). researchgate.netub.ac.idub.ac.id Another study determined that a DPC concentration of at least 2.5 × 10⁻⁴ mol L⁻¹ was required to achieve maximum signals. nih.gov The stability of the colored complex is also a critical factor, with absorbance measurements often taken within a specific timeframe after reagent addition to ensure accuracy. researchgate.netub.ac.idub.ac.idnih.gov For instance, some methods specify measuring the absorbance 5 minutes after preparation. researchgate.netub.ac.idub.ac.id

Several metal ions can interfere with the determination of Cr(VI) by also reacting with this compound.

Common Interferences: Vanadium, molybdenum, and mercury are known to interfere with the analysis. epa.gov However, the reaction is generally considered selective for Cr(VI). mdpi.com Iron(III) is a significant interferent as it can form a yellow-colored complex with the reagent, potentially leading to inaccurate results, especially at concentrations greater than 1 mg/L. epa.govsphinxsai.com

Mitigation of Fe(III) Interference: The interference from Fe(III) can be addressed through various strategies. One common approach is the addition of a masking agent, such as sodium fluoride (B91410) (NaF), which complexes with Fe(III) and prevents it from reacting with the diphenylcarbazone (B146866). researchgate.netub.ac.idub.ac.id Studies have shown that a 0.3% NaF solution can effectively overcome interference from Fe(III) at concentrations of at least 6.0 ppm. researchgate.netub.ac.idub.ac.id Another strategy involves using phosphoric acid, which can also help to stabilize the color of the Cr(VI) complex and mask Fe(III). pjoes.com

Here is a table summarizing common interferences and mitigation strategies:

| Interfering Ion | Potential Effect | Mitigation Strategy |

|---|---|---|

| Iron(III) (Fe³⁺) | Forms a yellow-colored complex, causing positive interference. epa.gov | Addition of sodium fluoride (NaF) or phosphoric acid (H₃PO₄) as a masking agent. researchgate.netub.ac.idub.ac.idpjoes.com |

| Vanadium (V⁵⁺) | Strong interference. epa.gov | Tolerated at concentrations up to 10 times that of chromium. epa.gov |

| Molybdenum (Mo⁶⁺) | Forms a colored complex, but with much lower intensity than chromium. epa.gov | Tolerated at concentrations up to 200 mg/L. epa.gov |

The this compound method is widely applied to determine Cr(VI) in a variety of matrices.

Water Samples: This method is frequently used for the analysis of Cr(VI) in drinking water, groundwater, and wastewater. epa.govresearchgate.netub.ac.idub.ac.idmdpi.com Its sensitivity makes it suitable for detecting the low concentrations of Cr(VI) often found in these samples. mdpi.com

Leather Extracts: In the leather industry, Cr(VI) is a restricted substance. The this compound method is employed to determine the amount of leachable Cr(VI) from leather products. unido.orgmdpi.com The extraction is typically carried out using a phosphate (B84403) buffer at a pH of 7.5 to 8.0. unido.orgsatra.com

Airborne Particles: The method is also used to measure Cr(VI) in airborne particulate matter collected on filters. nih.govnih.gov This is crucial for assessing occupational exposure and environmental air quality. nih.govsjweh.fi The extraction of Cr(VI) from the filter is often performed using an alkaline solution to prevent the reduction of Cr(VI) to Cr(III). nih.govsjweh.fiosha.gov

Determination of Mercury(II) using this compound

This compound also forms a colored complex with mercury(II) ions, enabling their spectrophotometric determination. unesp.brresearchgate.net The reaction produces a purple-colored complex. researchgate.net

Recent advancements have focused on the development of optical sensors for the detection of Hg(II) using this compound. These sensors often involve the immobilization of the reagent onto a solid support, such as a polymer matrix. This approach offers several advantages, including simplicity, portability, and the potential for real-time monitoring.

One such sensor utilizes a transparent polymethacrylate (B1205211) matrix modified with diphenylcarbazone. sibran.ru The complexation of the immobilized diphenylcarbazone with Hg(II) ions results in the formation of a violet complex. The optimal conditions for this determination were found to be a pH range of 2.5–4 and an interaction time of no more than 15 minutes. The mercury content can be determined spectrophotometrically by measuring the light absorption at approximately 540 nm. sibran.ru

Here is a data table summarizing research findings for Hg(II) detection using a diphenylcarbazone-based optical sensor:

| Parameter | Optimal Condition/Value |

|---|---|

| Sensor Matrix | Transparent polymethacrylate |

| Immobilized Reagent | This compound |

| Target Analyte | Mercury(II) (Hg²⁺) |

| Optimal pH | 2.5–4 |

| Interaction Time | ≤ 15 minutes |

| Complex Color | Violet |

| Measurement Wavelength | ~540 nm |

| Determination Range | 1–25 µg/dm³ |

Flow-Injection Spectrophotometry for Hg(II) Determination

Flow-injection spectrophotometry (FIA) offers a rapid and automated approach for the determination of mercury(II) using this compound. In one such method, a diphenylcarbazone-functionalized silica (B1680970) gel is packed into a micro-column for the on-line solid-phase extraction and determination of Hg(II). researchgate.netnih.gov This technique has been demonstrated to be simple, fast, selective, and cost-effective. researchgate.net

Under optimal conditions, the method exhibits a wide linear range for Hg(II) concentration and a low detection limit. researchgate.netnih.gov Specifically, a linear range of 1-1500 ng/mL and a detection limit of 0.90 ng/mL have been reported. researchgate.netnih.gov The relative standard deviation for replicate measurements is typically less than 3%, indicating good precision. researchgate.netnih.gov The functionalized silica gel shows high stability in acidic solutions and common organic solvents, and it can be reused multiple times without a significant decrease in its extraction efficiency. researchgate.netnih.gov This method allows for a high pre-concentration factor and demonstrates selectivity for Hg(II) even in the presence of other metal ions like cadmium(II), nickel(II), cobalt(II), manganese(II), lead(II), zinc(II), copper(II), and iron(III). researchgate.netnih.gov

Determination of Zinc(II), Nickel(II), and Cobalt(II)

This compound forms colored complexes with zinc(II), nickel(II), and cobalt(II), enabling their spectrophotometric determination. researchgate.net Studies conducted in a 50% aqueous acetone (B3395972) medium show that the complexes with these three metals exhibit maximum absorbance in the wavelength range of 520-525 nm. researchgate.net

The stoichiometry of these complexes has been determined to be 1:2 (metal:ligand) using both the method of continuous variation and the slope-ratio method. researchgate.net The molar absorptivities for these complexes are high, ranging from 70,000 to 77,500 L·mol⁻¹·cm⁻¹, which contributes to the sensitivity of the analytical methods. researchgate.net The conditional formation constants for these complexes are on the order of 10⁷. researchgate.net The synthesis and characterization of cobalt(II) and zinc(II) complexes with diphenylcarbazone and dimethylsulfoxide have also been reported, with UV-Vis spectroscopy revealing d-d transitions for the cobalt(II) complexes between 460-540 nm. seejph.comseejph.com

| Metal Ion | Wavelength of Max. Absorbance (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Stoichiometry (Metal:Ligand) |

| Zinc(II) | 520-525 | 70,000-77,500 | 1:2 |

| Nickel(II) | 520-525 | 70,000-77,500 | 1:2 |

| Cobalt(II) | 520-525 | 70,000-77,500 | 1:2 |

Determination of Molybdenum by Volumetric Analysis

This compound can be employed as an internal indicator for the volumetric determination of molybdenum. oup.comoup.com In this method, a standard solution of lead nitrate (B79036) is used to titrate the molybdate (B1676688) solution. The endpoint of the titration is marked by a sharp and permanent pink color, which corresponds to the formation of lead molybdate (PbMoO₄). oup.comoup.com

A key advantage of this method is the reversibility of the color change, which helps to eliminate errors associated with over-titration. oup.comoup.com The molar ratio of lead to molybdenum at the endpoint is 1:1, confirming the quantitative formation of lead molybdate. oup.com This titrimetric procedure offers a simple and rapid alternative for the routine analysis of molybdenum. oup.com

Advanced Analytical Techniques Incorporating this compound

The utility of this compound extends to more advanced analytical methods that offer enhanced sensitivity, selectivity, and the ability to perform simultaneous determinations of multiple metal ions.

Derivative Spectrophotometry for Simultaneous Determination of Metal Ions

Derivative spectrophotometry is a powerful technique that enhances the resolution of overlapping spectral bands, making it suitable for the simultaneous determination of multiple metal ions in a mixture. jocpr.comnih.gov By calculating the first, second, or higher-order derivatives of the absorbance spectrum, minor spectral features can be amplified, allowing for the quantification of individual components in a complex matrix. jocpr.comnih.gov

This technique has been successfully applied to the analysis of binary, ternary, and even quaternary mixtures of metal complexes with this compound and other similar reagents. nih.govistanbul.edu.tr For instance, first-derivative spectra can be used for the simultaneous determination of Cr⁶⁺ and Mo⁶⁺. istanbul.edu.tr While the ordinary absorption spectra of their complexes with 1,5-diphenylcarbazide (B1670730) (which is oxidized to diphenylcarbazone) overlap, the first-derivative spectra provide distinct zero-crossing points that can be used for quantification. istanbul.edu.tr

Cloud Point Microextraction Coupled with this compound Assays

Cloud point extraction (CPE) is a green and efficient preconcentration technique that can be coupled with spectrophotometric methods to enhance their sensitivity. nih.govjocpr.commdpi.com The process involves the use of a non-ionic surfactant which, upon heating above its cloud point temperature, forms a surfactant-rich phase that can extract hydrophobic analytes from the aqueous sample. nih.govjocpr.commdpi.com

In the context of this compound assays, CPE is used to preconcentrate the metal-diphenylcarbazone complex, thereby significantly lowering the detection limits. For example, a method for the determination of hexavalent chromium involves the reaction of Cr⁶⁺ with diphenylcarbazide to form the diphenylcarbazone complex. nih.gov This complex is then extracted into the coacervate phase of a surfactant like Triton X-114, achieving a high preconcentration factor. nih.gov This approach allows for the determination of trace levels of metals in various samples, including water. nih.gov

| Feature | Description | Reference |

| Principle | Extraction of hydrophobic metal-diphenylcarbazone complexes into a surfactant-rich phase. | nih.govjocpr.com |

| Advantage | High preconcentration factor, reduced solvent consumption, enhanced sensitivity. | nih.govjocpr.commdpi.com |

| Application | Determination of trace levels of metals like Cr⁶⁺ in water samples. | nih.gov |

Solid-Phase Extraction with this compound-Functionalized Materials

Solid-phase extraction (SPE) is a widely used sample preparation technique that utilizes a solid sorbent to isolate and preconcentrate analytes from a solution. nih.govnih.gov Materials functionalized with this compound serve as highly selective sorbents for the extraction of specific metal ions.

A notable application is the synthesis of a diphenylcarbazone-functionalized silica gel for the selective separation and enrichment of Hg(II). researchgate.netnih.gov This material can be packed into a micro-column for on-line SPE coupled with flow-injection analysis. researchgate.netnih.gov Similarly, a resin with incorporated 1,5-diphenylcarbazone (B7855421) has been developed for the selective separation of Cr(III) ions. nih.gov This sorbent demonstrates high efficiency and repeatability for the retention of Cr(III) at a specific pH, with the analyte being recovered using an eluent like EDTA. nih.gov Another approach involves impregnating nano-TiO₂ with diphenylcarbazone to create a solid phase extractor for the preconcentration of multiple elements, including Co(II), Cr(III), Cu(II), Fe(III), Mn(II), and Zn(II), prior to their determination by inductively coupled plasma optical emission spectrometry (ICP-OES). researchgate.net

| Functionalized Material | Target Analyte(s) | Analytical Technique | Reference |

| Diphenylcarbazone-functionalized silica gel | Hg(II) | Flow-Injection Spectrophotometry | researchgate.netnih.gov |

| 1,5-Diphenylcarbazone-incorporated resin | Cr(III) | Flame Atomic Absorption Spectrometry | nih.gov |

| Diphenylcarbazone-impregnated nano-TiO₂ | Co(II), Cr(III), Cu(II), Fe(III), Mn(II), Zn(II) | ICP-OES | researchgate.net |

Electrochemical Studies related to this compound

The electrochemical behavior of this compound and its precursor, 1,5-diphenylcarbazide, is fundamental to its application in analytical chemistry, particularly in the determination of metal ions. These studies, often employing techniques like cyclic voltammetry and differential pulse voltammetry, provide insights into the redox processes that govern their reactivity.

Redox Behavior of 1,5-Diphenylcarbazide (precursor) and its Oxidation Products

1,5-Diphenylcarbazide (DPC) is an electroactive compound that can be oxidized to form this compound (DPCO) and subsequently 1,5-diphenylcarbadiazone (DPCDO). researchgate.netasianpubs.org The electrochemical oxidation of DPC is an irreversible process. researchgate.net

The redox behavior of DPC is also influenced by the pH of the solution. In acidic environments, the process is largely irreversible. asianpubs.org However, in alkaline buffer solutions, the abstraction of protons leads to the cathodic reduction of the oxidation products of DPC at potentials of -0.3 V and -0.6 V versus a Saturated Calomel Electrode (SCE). asianpubs.orgresearchgate.net The carbonyl group (C=O) present in the DPC molecule undergoes cathodic reduction at approximately -1.20 V vs. SCE in both acidic and alkaline buffer solutions. researchgate.netasianpubs.orgresearchgate.net

The nature of the supporting electrolyte also plays a role. Anions such as nitrate (NO₃⁻) and perchlorate (B79767) (ClO₄⁻) can facilitate the oxidation of DPC due to their oxidizing nature. asianpubs.orgresearchgate.net Furthermore, photochemical oxidation can be initiated at lower concentrations of DPC, leading to its oxidation to 1,5-diphenylcarbadiazone, which then subsequently reduces to this compound and 1,5-diphenylcarbazide. asianpubs.orgresearchgate.net

Direct oxidation of 1,5-diphenylcarbazide using chemical oxidizing agents has also been studied electrochemically. The use of potassium permanganate (B83412) (KMnO₄) results in the controlled, single-step oxidation to this compound, which is detected at a reduction potential of -0.3 Volts. researchgate.neteurasianjournals.com In contrast, potassium dichromate (K₂Cr₂O₇) leads to the formation of both this compound (at -0.3 Volts) and 1,5-diphenylcarbadiazone (at -0.6 Volts), indicating a more extensive oxidation. researchgate.neteurasianjournals.com Indirect aerial oxidation of 1,5-diphenylcarbazide in water-mixed solvent systems also results in the formation of this compound, detectable at a reduction potential of -0.3 Volts. researchgate.neteurasianjournals.com

Table 1: Electrochemical Potentials of 1,5-Diphenylcarbazide and its Oxidation Products

| Compound/Process | Potential (V vs. SCE) | Technique | Conditions | Reference |

|---|---|---|---|---|

| Oxidation of DPC to DPCO | +0.77 | Cyclic Voltammetry | - | researchgate.netacs.org |

| Oxidation of DPCO to DPCDO | +1.32 | Cyclic Voltammetry | - | researchgate.netacs.org |

| Cathodic reduction of DPC oxidation products | -0.3 and -0.6 | - | Alkaline buffer | asianpubs.orgresearchgate.net |

| Cathodic reduction of C=O in DPC | -1.20 | - | Acidic and alkaline buffer | researchgate.netasianpubs.orgresearchgate.net |

| Reduction of DPCO | -0.3 | Differential Pulse Voltammetry | - | researchgate.neteurasianjournals.com |

| Reduction of DPCDO | -0.6 | Differential Pulse Voltammetry | - | researchgate.neteurasianjournals.com |

Electrochemical Oxidation-Reduction Processes involving this compound

This compound itself is an electrochemically active species. In the reverse potential scan during cyclic voltammetry, the cathodic reduction of the oxidation products of DPC is observed. nih.gov A peak at approximately -0.3 V versus SCE corresponds to the reduction of this compound back to 1,5-diphenylcarbazide. asianpubs.orgnih.gov

The electrochemical behavior of this compound is also central to its use as an indicator and complexing agent. The oxidation of 1,5-diphenylcarbazide to this compound is a prerequisite for the formation of colored complexes with metal ions like chromium(VI). academie-sciences.fr The subsequent redox reaction between the metal ion and the ligand is the basis for the analytical determination.

Table 2: Summary of Electrochemical Processes

| Process | Reactant(s) | Product(s) | Key Observations | Reference |

|---|---|---|---|---|

| Oxidation | 1,5-Diphenylcarbazide | This compound | Irreversible process at +0.77 V | researchgate.netacs.org |

| Further Oxidation | This compound | 1,5-Diphenylcarbadiazone | Occurs at a higher potential (+1.32 V) | researchgate.netacs.org |

| Reduction | This compound | 1,5-Diphenylcarbazide | Reduction peak around -0.3 V | asianpubs.orgnih.gov |

| Reduction | 1,5-Diphenylcarbadiazone | This compound | Reduction peak around -0.6 V | asianpubs.orgresearchgate.neteurasianjournals.com |

Applications of S Diphenylcarbazone Beyond Elemental Analysis

Corrosion Inhibition Studies

The protective capabilities of s-Diphenylcarbazone (DPC) have been investigated for various metals in acidic environments. Organic compounds that contain heteroatoms like nitrogen and oxygen, such as DPC, are known to function as corrosion inhibitors by adsorbing onto the metal's surface. unilag.edu.ngresearchgate.net This adsorption creates a protective barrier that shields the metal from the aggressive ions present in corrosive solutions. researchgate.net

Evaluation of this compound as a Corrosion Inhibitor for Metals

Research has shown that this compound provides moderate inhibitory effects against the corrosion of metals like aluminum and zinc in acidic solutions. unilag.edu.ngunilag.edu.ngtsijournals.com Studies on aluminum in a 0.5 M hydrochloric acid (HCl) solution revealed that the inhibition efficiency of DPC increases as its concentration rises. unilag.edu.ngunilag.edu.ng For instance, the protective efficiency was found to range from 15.60% to 82.02% as the inhibitor concentration was increased. unilag.edu.ng

Similarly, DPC has been studied as a corrosion inhibitor for zinc in a 0.1M nitric acid (HNO₃) solution. tsijournals.com The inhibition efficiency was observed to increase with higher concentrations of DPC. tsijournals.com The effectiveness of DPC is attributed to its molecular structure and the presence of adsorption sites that interact with the metal surface. unilag.edu.ngresearchgate.net

| Metal | Corrosive Medium | DPC Concentration (M) | Inhibition Efficiency (%I) | Source |

|---|---|---|---|---|

| Aluminum | 0.5 M HCl | 1.0 x 10⁻⁶ | 15.60 | unilag.edu.ng |

| Aluminum | 0.5 M HCl | 1.0 x 10⁻² | 82.02 | unilag.edu.ng |

| Zinc | 0.1M HNO₃ | 1 x 10⁻⁵ | 32.1 | tsijournals.com |

| Zinc | 0.1M HNO₃ | 5 x 10⁻⁵ | 42.5 | tsijournals.com |

| Zinc | 0.1M HNO₃ | 1 x 10⁻⁴ | 51.3 | tsijournals.com |

| Zinc | 0.1M HNO₃ | 5 x 10⁻⁴ | 62.7 | tsijournals.com |

| Zinc | 0.1M HNO₃ | 1 x 10⁻³ | 69.5 | tsijournals.com |

Adsorption Isotherms and Thermodynamic Parameters of Corrosion Inhibition

The mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. researchgate.net To understand this interaction better, researchers study adsorption isotherms. For DPC, the adsorption process on both aluminum and zinc surfaces has been found to follow the Langmuir adsorption isotherm. researchgate.netunilag.edu.ngtsijournals.com The Langmuir model assumes that adsorption occurs at specific, localized sites on the surface and forms a monolayer. researchgate.net A linear relationship when plotting C/θ (where C is concentration and θ is surface coverage) against C, with a high correlation coefficient, confirms that the adsorption process fits this model. researchgate.net

Thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads), provide further insight into the spontaneity and strength of the adsorption. unilag.edu.ng For the inhibition of zinc corrosion by DPC in nitric acid, negative values for the standard enthalpy of adsorption (ΔH°ads) and standard entropy of adsorption (ΔS°ads) were calculated. tsijournals.com The negative ΔH°ads value indicates that the adsorption process is exothermic. tsijournals.com The negative value of ΔG°ads signifies a spontaneous adsorption process, confirming a strong interaction between the DPC molecules and the metal surface. tsijournals.com

| Parameter | Value | Source |

|---|---|---|

| Adsorption Isotherm Model | Langmuir | tsijournals.com |

| ΔG°ads (kJ·mol⁻¹) | -11.751 | tsijournals.com |

| ΔH°ads (kJ·mol⁻¹) | -28.425 | tsijournals.com |

| ΔS°ads (J·mol⁻¹·K⁻¹) | -56.907 | tsijournals.com |

Radiosensitive Materials Development

Beyond its role in protecting metals, this compound is a key component in the formulation of materials designed to measure ionizing radiation, a field known as dosimetry.

Formation of Radiation-Sensitive Gels with this compound for Dosimetry

A notable application of this compound is in the creation of radiochromic gels for dosimetry. researchgate.netresearchgate.net Researchers have developed a radiation-sensitive gel composed of nickel nitrate (B79036) hexahydrate, gelatin, and 1,5-diphenylcarbazone (B7855421) (Ni/G/DPCO). researchgate.netresearchgate.netresearcher.life This gel serves as a chemical dosimeter for measuring absorbed doses of gamma radiation. researchgate.netresearchgate.net

Upon exposure to increasing doses of radiation, the Ni/G/DPCO gel undergoes a distinct visual color change, shifting from purple to colorless. researchgate.netresearchgate.netresearcher.life This change allows for the quantification of the radiation dose. Spectrophotometric analysis shows that the gel has a maximum absorbance wavelength at 535 nm. researchgate.netresearchgate.net The gel demonstrates a linear dose-response over a wide range, from 10 to 1300 Gray (Gy). researchgate.netresearchgate.netresearcher.life Furthermore, these dosimetric gels show good stability both before and after irradiation, with color stability lasting up to 35 days. researchgate.net These characteristics make Ni/G/DPCO gels favorable for routine use in applications such as food irradiation and the control of insect populations. researchgate.netresearcher.life

Mechanistic and Theoretical Investigations of S Diphenylcarbazone Reactivity

Quantum Chemical Calculations of s-Diphenylcarbazone Electronic Structure

Quantum chemical calculations are fundamental tools for elucidating the molecular structure and electronic properties of chemical compounds. nih.gov Methods such as Density Functional Theory (DFT) are widely used to provide insights into chemical reactivity and stability by calculating various molecular parameters. nih.govnih.gov DFT has proven to be highly effective for describing the structural and spectral properties of organic molecules due to its balance of computational cost and accuracy. nih.gov

A computational study of this compound would involve the optimization of its ground state geometry, followed by the calculation of its electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. growingscience.com A small HOMO-LUMO gap suggests high polarizability and chemical reactivity. growingscience.com

Furthermore, analysis of the molecular electrostatic potential (MEP) map would reveal the distribution of electron density on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov While specific computational studies detailing these parameters for this compound are not extensively documented in the surveyed literature, the theoretical framework provides a clear path for such an investigation. The results would be instrumental in understanding the compound's reactivity patterns observed experimentally.

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance This table is illustrative of the data that would be obtained from a DFT study.

| Parameter | Symbol | Significance |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Correlates with the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. growingscience.com |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Correlates with the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. growingscience.com |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. growingscience.com |

| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential | MEP | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule's surface. nih.gov |

Reaction Mechanisms of this compound with Oxidizing Agents

The chemistry of this compound is intrinsically linked to its precursor, s-Diphenylcarbazide, from which it is formed via oxidation. wikipedia.orgwikipedia.org The reaction mechanism involves a series of electron transfer steps, and the final product depends on the nature and strength of the oxidizing agent employed.

Studies on the oxidation of s-Diphenylcarbazide show a stepwise process. The direct oxidation with a controlled amount of an oxidizing agent like potassium permanganate (B83412) (KMnO₄) results in the formation of this compound. researchgate.net This suggests that KMnO₄ can be utilized for a controlled, single-step oxidation. researchgate.net

The general mechanism for the formation of this compound from s-Diphenylcarbazide involves the removal of two electrons and two protons from the hydrazine (B178648) moiety of the molecule. Further oxidation to diphenylcarbadiazone involves an additional two-electron, two-proton removal.

Table 2: Oxidation of s-Diphenylcarbazide and this compound

| Reactant | Oxidizing Agent | Product(s) | Reference |

| s-Diphenylcarbazide | Potassium Permanganate (KMnO₄) | This compound | researchgate.net |

| s-Diphenylcarbazide | Potassium Dichromate (K₂Cr₂O₇) | This compound and 1,5-Diphenylcarbadiazone | researchgate.net |

| This compound | Potassium Dichromate (K₂Cr₂O₇) | 1,5-Diphenylcarbadiazone | researchgate.net |

Role of this compound in Redox Systems

This compound plays a significant role in various redox systems, primarily as a redox-active indicator and as a key component in a reversible electrochemical system with its reduced (s-Diphenylcarbazide) and oxidized (1,5-diphenylcarbadiazone) forms.

Electrochemical studies, particularly differential pulse voltammetry and cyclic voltammetry, have been instrumental in characterizing this redox system. asianpubs.orgasianpubs.org Although many studies begin with s-Diphenylcarbazide, the behavior of this compound is clearly delineated. In voltammetric analyses, this compound is detected via its reduction, with a characteristic peak observed at a potential of –0.3 V. researchgate.netasianpubs.org

The interconnected nature of these compounds is highlighted in photochemical studies. When s-Diphenylcarbazide is exposed to light, it can be oxidized to 1,5-diphenylcarbadiazone. asianpubs.orgasianpubs.org This species is then reduced in a stepwise manner: first to this compound, and subsequently back to s-Diphenylcarbazide, demonstrating a complete and reversible oxidation-reduction cycle. asianpubs.orgasianpubs.org This reversibility is crucial for its function in analytical applications.

Practically, the redox transition between s-Diphenylcarbazide and this compound is exploited in its use as a redox indicator. wikipedia.org The oxidation of the colorless s-Diphenylcarbazide to the colored this compound, which then forms intensely colored complexes with metal ions like chromium(VI), provides a distinct visual endpoint for titrations and colorimetric analyses. wikipedia.orgjascoinc.com In this context, this compound acts as the signaling component of the redox couple, indicating the completion of a reaction or the presence of an analyte in a specific oxidation state.

Table 3: Electrochemical Properties of the Diphenylcarbazide Redox System

| Compound | Process | Reduction Potential (vs. S.C.E.) | Reference |

| This compound | Reduction to s-Diphenylcarbazide | -0.3 V | researchgate.netasianpubs.org |

| 1,5-Diphenylcarbadiazone | Reduction to this compound | -0.5 V to -0.6 V | researchgate.netasianpubs.org |

Future Research Directions and Emerging Applications

Development of Nanomaterial-Based s-Diphenylcarbazone Composites

The integration of this compound (DPC) with nanomaterials is a burgeoning field of research, aiming to create advanced composites with superior sensing and catalytic properties. frontiersin.org Nanomaterials, such as nanoparticles, nanosheets, and nanowires, offer unique physicochemical characteristics due to their high surface-to-volume ratios and quantum effects. frontiersin.org When combined with the selective metal-binding capabilities of DPC, these composites exhibit enhanced performance for a variety of applications, particularly in the development of sensitive and selective chemical sensors. mdpi.comacs.org

Researchers have focused on incorporating DPC into various nanostructured matrices, including:

Graphene and its derivatives: Reduced graphene oxide (rGO) and other graphene-based materials are used as supports for DPC. bohrium.comcity.ac.uk These composites leverage the excellent electrical conductivity and large surface area of graphene to create highly sensitive electrochemical sensors for detecting heavy metal ions. acs.orgresearchgate.net

Metal and Metal Oxide Nanoparticles: Nanoparticles of gold (Au), silver (Ag), zinc oxide (ZnO), and titanium dioxide (TiO2) are functionalized with DPC. frontiersin.orgmdpi.com These composites are often employed in colorimetric or fluorescent sensors, where the interaction with a target analyte induces a measurable change in the optical properties of the nanoparticles. rsc.org For instance, a composite of DPC with gold nanoparticles can be used for the sensitive colorimetric detection of mercury.

Polymer Nanocomposites: DPC is embedded within polymer matrices, such as polyvinyl chloride (PVC), to create optical sensor membranes (optodes). researchgate.net The addition of nanomaterials to these polymers can improve the sensor's mechanical stability, response time, and sensitivity.

The primary advantage of these nanocomposites lies in the synergistic effect between the nanomaterial and the DPC molecule. The nanomaterial acts as a scaffold, increasing the effective surface area for interaction and often amplifying the analytical signal, while DPC provides the specific recognition element for the target analyte.

Table 1: Examples of this compound-Based Nanomaterial Composites and Their Applications

| Nanomaterial | Composite Type | Application | Detection Principle |

| Graphene Nanosheets | Chemically Modified Electrode | Electrochemical detection of Mercury (Hg²⁺) | Voltammetry |

| Reduced Graphene Oxide (rGO) | rGO-DPC Composite | Adsorption and detection of Chromium (Cr⁶⁺) | Spectrophotometry |

| Gold Nanoparticles (AuNPs) | DPC-functionalized AuNPs | Colorimetric sensing of Mercury (Hg²⁺) | Surface Plasmon Resonance |

| Carbon Paste Electrode | DPC-modified electrode | Voltammetric determination of Mercury (Hg²⁺) | Differential Pulse Voltammetry |

Future work in this area is directed towards developing more robust and scalable synthesis methods for these composites and exploring their application in wearable sensors and integrated environmental monitoring systems. psu.edu

High-Throughput Screening Methods using this compound

High-throughput screening (HTS) is a critical technology in drug discovery and environmental science, enabling the rapid testing of large numbers of samples. researchgate.net this compound's ability to produce a distinct color change upon complexation with specific metal ions makes it an ideal reagent for developing HTS colorimetric assays. mdpi.com These methods are particularly valuable for the preliminary screening of environmental water samples for heavy metal contamination. researchgate.netresearchgate.net

A common approach involves the use of microtiter plates, where each well functions as a miniature test tube. acs.org A solution of DPC is added to the wells, followed by the addition of the water samples. The presence of target metal ions, such as chromium(VI) or mercury(II), results in the formation of the characteristic colored DPC-metal complex, which can be rapidly quantified using a microplate reader. researchgate.netjascoinc.com This allows for the simultaneous analysis of hundreds or even thousands of samples in a short period. researchgate.net

Recent advancements have focused on enhancing the efficiency and portability of these screening methods:

Microfluidic Devices: Paper-based or polymer-based microfluidic devices ("lab-on-a-chip") are being developed that incorporate DPC for the point-of-use detection of heavy metals. mdpi.com These devices require very small sample volumes and can provide results within minutes, making them suitable for field-based screening. mdpi.comjourcc.com

Automation: Robotic liquid handling platforms can be integrated with DPC-based assays to fully automate the screening process, from sample preparation to data analysis, significantly increasing throughput and reducing the potential for human error. researchgate.net

Table 2: Performance Characteristics of DPC-Based High-Throughput Screening Methods

| Platform | Target Analyte | Detection Limit | Throughput | Reference |

| 96-well Microplate | Zn²⁺, Pb²⁺ | 8.0 x 10⁻⁹ mol/L (Zn²⁺) | >1000 samples/hour | researchgate.net |

| Microfluidic Device | Cr⁶⁺ | 0.18 mg L⁻¹ | Rapid, field-deployable | mdpi.com |

| Vacuum Sipper Flow Cell | Cr⁶⁺ | 0.005 mg/L | High-precision for low concentration | jascoinc.com |

The development of these HTS methods provides a cost-effective and rapid tool for environmental agencies and industries to monitor water quality and ensure compliance with regulatory limits. researchgate.netneuroject.com

Environmental Remediation Applications of this compound-Based Materials

Beyond detection, there is growing interest in using this compound-based materials for the active removal of heavy metal pollutants from water. mdpi.comhanyang.ac.kr The principle relies on the strong binding affinity of DPC for certain metal ions, allowing for their selective extraction from contaminated solutions. This process is often referred to as solid-phase extraction or adsorption. google.com

Materials for remediation are typically created by immobilizing DPC onto a solid support, preventing the complexing agent from dissolving into the water being treated. Promising support materials include:

Bio-sorbents: Natural polymers like chitosan (B1678972) and lignin (B12514952), or processed biomass such as biochar, are used as sustainable and low-cost supports. mdpi.comnih.gov These materials possess their own adsorption capabilities which can be enhanced by functionalization with DPC. nih.govlidsen.com For example, chitosan membranes reinforced with lignin have shown excellent performance in removing Cr(VI) from water. nih.gov

Polymer Resins: DPC can be incorporated into synthetic polymer resins, which are then packed into columns. Contaminated water is passed through the column, and the metal ions are captured by the immobilized DPC.

Magnetic Nanoparticles: Coating magnetic nanoparticles with DPC creates a "smart" adsorbent. After adsorbing the target metal ions, the nanoparticles can be easily and rapidly removed from the water using an external magnetic field, simplifying the separation process. hanyang.ac.kr

The primary application for these materials is the remediation of water contaminated with hexavalent chromium (Cr(VI)), a toxic and carcinogenic pollutant. lidsen.comresearchgate.net In an acidic medium, DPC (or its precursor, 1,5-diphenylcarbazide) reacts with Cr(VI), which is reduced to Cr(III), forming a stable complex that is adsorbed onto the support material. mdpi.com This process not only removes the chromium from the solution but also converts it to a less toxic valence state. mdpi.com These materials have also been investigated for the removal of other toxic metals, including mercury and lead. researchgate.netjourcc.comamecj.com

Research in this area focuses on improving the adsorption capacity and reusability of these materials, as well as scaling up the processes for industrial wastewater treatment applications. mdpi.comnih.gov

Q & A

Q. What are the critical safety protocols for handling and storing s-Diphenylcarbazone in laboratory settings?

- Methodological Answer : this compound requires strict adherence to safety guidelines due to its potential as a skin/eye irritant and undefined chronic toxicity . Key protocols include:

- Use of PPE (nitrile gloves, lab coats, safety goggles) and fume hoods during handling.

- Storage in airtight, light-resistant containers at room temperature (20–25°C), avoiding prolonged storage due to degradation risks .

- Disposal via chemical incineration with afterburner/scrubber systems, adhering to EPA 40 CFR Part 261 regulations .

Q. How do the physicochemical properties of this compound influence its solubility and stability in experimental setups?

- Methodological Answer : this compound (CAS 538-62-5) is sparingly soluble in water but highly soluble in ethanol, benzene, and chloroform . Its stability is pH-dependent:

Q. What are the standard methods for verifying this compound purity in reagent-grade supplies?

- Methodological Answer : Purity is assessed via HPLC (>40% purity threshold) and spectroscopic methods (UV-Vis at 540 nm for carbazone-carbazide mixtures) . Cross-check with ACS reagent-grade standards (e.g., 1,5-Diphenylcarbazide) to confirm absence of contaminants like diphenylcarbazide, which can alter redox behavior .

Advanced Research Questions

Q. How can researchers optimize this compound-based assays for trace metal detection (e.g., Cr⁶⁺, V⁵⁺) while minimizing interference from co-existing ions?

- Methodological Answer :

- Selective masking : Use EDTA to chelate Fe³⁺ or Cu²⁺, which compete with target metals for carbazone binding .

- pH adjustment : Conduct reactions at pH 2–3 (H₂SO₄ medium) to enhance Cr⁶⁺-carbazone complex formation (λmax = 540 nm) .

- Solvent extraction : Pre-concentrate metal complexes using polyethylene glycol (PEG)-based phase separation to improve detection limits (≤0.1 ppm) .

Q. What strategies resolve contradictory data in studies using this compound as a redox indicator (e.g., inconsistent endpoint detection in halogen assays)?

- Methodological Answer : Contradictions often arise from:

- Reagent degradation : Validate solution freshness via UV-Vis absorbance at 280 nm (peak shift indicates oxidation) .

- Matrix effects : Calibrate using matrix-matched standards (e.g., simulate biological or environmental sample ionic strength) .

- Inter-lot variability : Cross-reference multiple reagent batches and document CAS 538-62-5 certification .

Q. How does the presence of diphenylcarbazide in this compound formulations impact quantitative analysis, and how can this be corrected?

- Methodological Answer : Diphenylcarbazide (CAS 140-22-7) is a common contaminant due to synthesis byproducts. Mitigation steps include:

- Chromatographic separation : Use silica gel column chromatography (eluent: chloroform-methanol 9:1) to isolate pure this compound .

- Spectroscopic correction : Subtract absorbance contributions from carbazide at 450 nm using dual-wavelength calibration .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.